molecular formula C14H22ClNO B6344106 Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride CAS No. 1240590-85-5

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride

Cat. No.: B6344106
CAS No.: 1240590-85-5
M. Wt: 255.78 g/mol
InChI Key: AQJODQVSINYLMP-IPZCTEOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is a chemical compound with a complex structure that includes a butyl group, a methoxyphenyl group, and an amine hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride typically involves the reaction of butylamine with (2E)-3-(4-methoxyphenyl)prop-2-en-1-aldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor to pharmacologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butyl[(2E)-3-(4-hydroxyphenyl)prop-2-en-1-yl]amine hydrochloride
  • Butyl[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl]amine hydrochloride
  • Butyl[(2E)-3-(4-nitrophenyl)prop-2-en-1-yl]amine hydrochloride

Uniqueness

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Biological Activity

Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride is a synthetic compound notable for its unique methoxy substitution, which influences its chemical reactivity and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

  • Chemical Formula : C₁₄H₂₂ClNO
  • Molecular Weight : 255.79 g/mol
  • CAS Number : 1240590-85-5

Synthesis

The synthesis of this compound typically involves the reaction of butylamine with (2E)-3-(4-methoxyphenyl)prop-2-en-1-aldehyde, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions are optimized for yield and purity, often employing techniques such as crystallization or chromatography for purification .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can demonstrate antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.23 to 0.94 mg/mL, indicating moderate to good antibacterial efficacy .

Antiproliferative Effects

In vitro studies have demonstrated that this compound may possess antiproliferative properties against various cancer cell lines. For example, compounds with similar structural motifs have shown IC₅₀ values in the range of 10–33 nM against MCF-7 breast cancer cells and triple-negative breast cancer cells (MDA-MB-231). These compounds were noted for their ability to inhibit tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics, which is crucial for cell division .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. The presence of the methoxy group may enhance binding affinity or modulate the compound's pharmacological profile. This interaction potentially leads to downstream effects such as apoptosis in cancer cells or inhibition of bacterial growth .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureAntimicrobial ActivityAntiproliferative Activity
Butyl[(2E)-3-(4-hydroxyphenyl)prop-2-en-1-yl]amine hydrochlorideStructureModerateLow
Butyl[(2E)-3-(4-chlorophenyl)prop-2-en-1-yl]amine hydrochlorideStructureHighModerate
Butyl[(2E)-3-(4-nitrophenyl)prop-2-en-1-yl]amine hydrochlorideStructureLowHigh

This table illustrates that the presence of different substituents on the phenolic ring significantly influences both antimicrobial and antiproliferative activities.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Study : A study on thiazole derivatives showed promising results against resistant bacterial strains, with MIC values indicating effective antimicrobial properties that could be extrapolated to other structural analogs .
  • Cancer Research : In a study focused on antiproliferative agents, several compounds demonstrated significant cytotoxic effects on MCF-7 cells, comparable to established chemotherapeutics .

Properties

IUPAC Name

N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-4-11-15-12-5-6-13-7-9-14(16-2)10-8-13;/h5-10,15H,3-4,11-12H2,1-2H3;1H/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJODQVSINYLMP-IPZCTEOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC=CC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC/C=C/C1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.